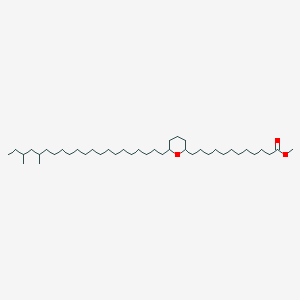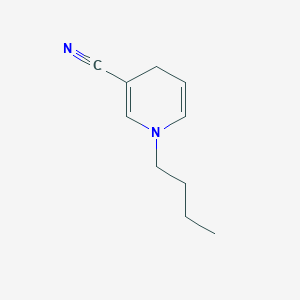
2-Methyl-1,3,2-dithiaphospholane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,3,2-dithiaphospholane-2-thione (MDPT) is a chemical compound that belongs to the class of dithiaphospholane derivatives. It has been widely studied for its potential use in scientific research due to its unique properties, including its ability to act as a chelating agent and its antimicrobial activity. In
Wirkmechanismus
The exact mechanism of action of 2-Methyl-1,3,2-dithiaphospholane-2-thione is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and preventing their involvement in various biochemical processes. 2-Methyl-1,3,2-dithiaphospholane-2-thione has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
2-Methyl-1,3,2-dithiaphospholane-2-thione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for use as an antimicrobial agent. 2-Methyl-1,3,2-dithiaphospholane-2-thione has also been shown to have antioxidant properties, protecting cells from oxidative damage. Additionally, 2-Methyl-1,3,2-dithiaphospholane-2-thione has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1,3,2-dithiaphospholane-2-thione has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, its unique properties make it a valuable tool for studying coordination chemistry and antimicrobial activity. However, 2-Methyl-1,3,2-dithiaphospholane-2-thione also has some limitations. It is highly reactive and can be difficult to handle, requiring careful storage and handling procedures. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in various experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-Methyl-1,3,2-dithiaphospholane-2-thione. One area of interest is its potential use as an antimicrobial agent. Further studies could explore its efficacy against a wider range of bacterial and fungal strains, as well as its potential use in combination with other antimicrobial agents. Additionally, further research could explore the mechanism of action of 2-Methyl-1,3,2-dithiaphospholane-2-thione, shedding light on its potential use in the treatment of various diseases. Finally, studies could explore the potential use of 2-Methyl-1,3,2-dithiaphospholane-2-thione in coordination chemistry, particularly in the development of new metal complexes.
Conclusion:
In conclusion, 2-Methyl-1,3,2-dithiaphospholane-2-thione is a chemical compound with unique properties that make it a valuable tool for scientific research. Its ability to act as a chelating agent and its antimicrobial activity make it a potential candidate for use in a variety of applications. Further research is needed to fully understand its mechanism of action and potential uses in various fields.
Synthesemethoden
2-Methyl-1,3,2-dithiaphospholane-2-thione can be synthesized through a variety of methods, including the reaction of 2-chloro-1,3,2-dithiaphospholane with sodium hydrosulfide, or the reaction of 2-chloro-1,3,2-dithiaphospholane with sodium sulfide in the presence of sodium hydrosulfide. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3,2-dithiaphospholane-2-thione has been extensively studied for its potential use in scientific research, particularly in the field of coordination chemistry. It has been shown to act as a chelating agent, forming stable complexes with various metal ions. 2-Methyl-1,3,2-dithiaphospholane-2-thione has also been studied for its antimicrobial activity, showing promising results against a variety of bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
18789-43-0 |
|---|---|
Produktname |
2-Methyl-1,3,2-dithiaphospholane-2-thione |
Molekularformel |
C3H7PS3 |
Molekulargewicht |
170.3 g/mol |
IUPAC-Name |
2-methyl-2-sulfanylidene-1,3,2λ5-dithiaphospholane |
InChI |
InChI=1S/C3H7PS3/c1-4(5)6-2-3-7-4/h2-3H2,1H3 |
InChI-Schlüssel |
VXKSAPJHZRMJPO-UHFFFAOYSA-N |
SMILES |
CP1(=S)SCCS1 |
Kanonische SMILES |
CP1(=S)SCCS1 |
Synonyme |
2-Methyl-1,3,2-dithiaphospholane-2-thione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)






